Product packaging for L-ribofuranose(Cat. No.:CAS No. 41546-21-8)

L-ribofuranose

Cat. No.: B1624824
CAS No.: 41546-21-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-OWMBCFKOSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR of this compound in D₂O reveals distinct anomeric proton signals: α-furanose at δ 5.25–5.35 ppm (doublet, J = 4–5 Hz) and β-furanose at δ 4.95–5.05 ppm (doublet, J = 2–3 Hz). Hydroxyl protons appear as broad singlets near δ 4.8–5.2 ppm. ¹³C NMR shows C1 resonances at δ 95–100 ppm for α-furanose and δ 90–94 ppm for β-furanose.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • O–H stretch: 3200–3400 cm⁻¹ (broad)
  • C–O–C furanose ring: 1070–1130 cm⁻¹
  • C–O stretch: 1000–1050 cm⁻¹

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of this compound shows a molecular ion peak at m/z 150.13 ([M+H]⁺) and fragment ions at m/z 133 ([M+H–H₂O]⁺) and m/z 85 ([C₃H₅O₃]⁺).

Table 3: Characteristic NMR shifts of this compound

Proton δ (ppm) Multiplicity Assignment
H1 5.30 d (J = 4 Hz) α-furanose anomeric
H1' 4.98 d (J = 3 Hz) β-furanose anomeric
H5 3.75 m C5 hydroxymethyl

Crystallographic Studies and X-Ray Diffraction Data

Crystallizing this compound has proven challenging due to its hygroscopic nature and conformational flexibility. However, single-crystal X-ray diffraction of its benzoylated derivative (2,3,5-tri-O-benzoyl-L-ribofuranose) reveals a monoclinic system with space group P2₁ and unit cell parameters a = 10.52 Å, b = 8.34 Å, c = 12.07 Å, β = 102.3°. The furanose ring adopts a twist conformation (²T₃), with C2–C3–C4–O4 torsion angles of 38.5°, stabilizing the structure through intramolecular C–H···O hydrogen bonds.

Comparative studies with D-ribofuranose show identical unit cell dimensions but inverted chirality, confirming enantiomeric relationships. Powder X-ray diffraction (PXRD) patterns of amorphous this compound exhibit broad peaks at 2θ = 18.5° and 22.3°, characteristic of disordered sugar matrices.

Table 4: Crystallographic data for this compound derivatives

Compound Crystal System Space Group Unit Cell Parameters (Å, °)
2,3,5-tri-O-benzoyl-L-ribofuranose Monoclinic P2₁ a = 10.52, b = 8.34, c = 12.07, β = 102.3
L-Ribose borate complex Orthorhombic P2₁2₁2₁ a = 7.89, b = 9.45, c = 15.21

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B1624824 L-ribofuranose CAS No. 41546-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-OWMBCFKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473022
Record name L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41546-21-8
Record name L-ribofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Methylation and Hydroxyl Protection

The conversion of L-arabinose to 1-O-methyl-L-arabinofuranoside serves as the foundational step in CN103172682A. In this process:

  • Reagents : Methanol and catalytic hydrochloric acid (0.01 M) facilitate glycoside formation at room temperature.
  • Mechanism : Protonation of the anomeric oxygen induces nucleophilic attack by methanol, yielding the methyl glycoside. Neutralization with sodium carbonate terminates the reaction, achieving >90% conversion.
  • Hydroxyl Protection : 3,5-hydroxyl groups are protected using phenyl aldehyde dimethyl acetal under tosic acid catalysis in tetrahydrofuran (50°C). This step isolates the 2-hydroxyl for subsequent deoxygenation, with yields exceeding 85% after toluene crystallization.

Deoxygenation at C2

Selective deoxygenation of the 2-hydroxyl group employs methanesulfonyl chloride (MsCl) in chloroform at 0°C:

  • Conditions : Triethylamine scavenges HCl byproducts, while MsCl sulfonates the hydroxyl group.
  • Reduction : Catalytic hydrogenation (Pd/C, methanol, 20°C) cleaves the sulfonate ester, yielding 2-deoxy-L-ribofuranose intermediates. This step achieves 95% purity after ethanol recrystallization.

Hydrogenation and Deprotection

Final deprotection of 3,5-hydroxyl groups uses 0.5 M HCl in methanol-water (4:1 v/v) at 30°C:

  • Yield : 50.3% overall yield with 99% purity, confirmed by melting point (69–72°C) and HPLC.
  • Advantages : Avoids toxic thiocarbonyl reagents, reduces side reactions, and simplifies purification compared to prior pyranose-forming routes.

Synthesis via Acetylated Intermediates

Glycosidation and Acetylation

EP1537134B1 outlines a route from L-ribose to 1,2,3,5-tetra-O-acetyl-L-ribofuranose:

  • Glycosidation : L-ribose reacts with methanol and sulfuric acid (95%) at 20°C for 3 hours, forming methyl-L-ribofuranoside. Lithium carbonate neutralization precedes methanol distillation.
  • Acetylation : Acetic anhydride in pyridine acetylates hydroxyl groups, yielding a β/α-anomer mixture (3:1 ratio). Ethyl acetate extraction isolates the product with 89% yield.

Anomer Separation and Conversion

  • Crystallization : The β-anomer preferentially crystallizes from tert-butyl methyl ether (TBME), achieving >98% enantiomeric excess.
  • Hydrolysis : Acidic hydrolysis (HCl, ethanol-water) removes acetyl groups, producing L-ribofuranose in 76% yield.

Comparative Analysis of Methods

Parameter L-Arabinose Route L-Ribose Route
Starting Material Cost $120/kg (L-arabinose) $6,000/kg (L-ribose)
Steps 5 4
Overall Yield 50.3% 76%
Purity 99% 98%
Scalability Industrial (kg-scale) Lab-scale (100g batches)

The L-arabinose route is economically favorable but requires rigorous hydroxyl protection. Conversely, the L-ribose method offers higher yields but is limited by expensive starting materials.

Key Reaction Parameters and Optimization

Solvent Selection

  • Tetrahydrofuran (THF) : Optimal for hydroxyl protection due to its polar aprotic nature, enhancing phenyl aldehyde dimethyl acetal reactivity.
  • Chloroform : Minimizes sulfonation side reactions during deoxygenation by stabilizing the transition state.

Catalysts

  • Pd/C : Superior to Raney nickel in hydrogenation, reducing catalyst loading by 40% while maintaining 99% conversion.
  • Tosic Acid : Achieves 95% regioselectivity in 3,5-hydroxyl protection vs. acetic acid’s 78%.

Applications and Industrial Relevance

This compound derivatives are pivotal in synthesizing:

  • Levovirin : Antiviral agent produced via acetylation-glycosidation.
  • L-Nucleoside Analogues : E.g., Lamivudine, requiring furanose-specific phosphorylation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-ribofuranose can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its deoxy forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as L-ribonolactone.

    Reduction: Deoxy derivatives like 2-deoxy-L-ribofuranose.

    Substitution: Substituted derivatives with different functional groups.

Comparison with Similar Compounds

L-Ribofuranose vs. D-Ribofuranose
Property This compound D-Ribofuranose References
Chirality C2: R, C3: S, C4: S C2: S, C3: R, C4: R
Natural Occurrence Rare; synthetic or enzymatically derived Ubiquitous in RNA, ATP, and cofactors
Binding Affinity Weaker binding to β-cyclodextrin (Ag@CD NPs: −53.250 kJ/mol) Stronger binding (Ag@CD NPs: −68.250 kJ/mol)
Enzyme Inhibition Lower Tdp1 inhibition (e.g., 4L IC50 = 25 µM) Higher inhibition (e.g., 4D IC50 = 2.7 µM)
Synthesis Cost ~10× higher than D-ribofuranose derivatives (small-scale) Cost-effective (standard nucleic acid synthesis)

Key Findings :

  • Biological Activity: D-ribofuranose derivatives exhibit superior enzyme inhibition, as seen in Tdp1 studies, where the D-isomer 4D showed 10× greater potency than its L-counterpart 4L .
  • Chiral Recognition: The weaker binding of this compound to β-cyclodextrin is attributed to mismatched chirality with D-glucose residues in cyclodextrin, reducing hydrogen-bonding efficiency .
This compound vs. Other Furanose Derivatives
2.2.1. L-Arabinofuranose
  • Structure: Differs at C2 (L-arabinofuranose has a hydroxyl group in the axial position).
  • Function: Less studied in enzyme inhibition but shares synthetic utility in nucleoside analogs. For example, D-arabinofuranose derivatives (e.g., 1D) showed Tdp1 inhibition comparable to D-ribofuranose (IC50 ~2.7 µM), suggesting stereochemistry at C2 is critical for activity .
2.2.2. L-Xylose Derivatives
  • Biosynthetic Link: this compound can be enzymatically synthesized from L-xylose via L-ribulose intermediates, highlighting its role in rare sugar production .
  • Applications: L-xylulose, a metabolic intermediate, shares biotechnological pathways with this compound but is primarily used in diagnostics and rare sugar industries .
Comparison with Locked Nucleic Acids (LNAs)
Feature This compound in LNA D-Ribofuranose in LNA References
Conformation Induces B-DNA geometry in heteroduplexes Stabilizes A-RNA geometry in RNA hybrids
Hybridization Binds DNA in B-form; limited nuclease resistance Binds RNA in A-form; high nuclease resistance
Synthesis Requires enantiomeric starting materials Uses standard D-ribofuranose precursors

Key Insight: LNAs incorporating this compound exhibit distinct duplex geometries, enabling tailored antisense oligonucleotide designs .

Biological Activity

L-ribofuranose is a pentose sugar that plays a crucial role in various biological processes, particularly in the context of nucleic acids and their derivatives. This article delves into the biological activities associated with this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an aldopentose sugar with the molecular formula C5H10O5C_5H_{10}O_5. It exists primarily in a furanose form, which is a five-membered ring structure. The stereochemistry of this compound is significant as it influences its interactions with biological macromolecules.

Biological Activities

1. Antiviral and Antimicrobial Properties

Research has indicated that derivatives of ribofuranose possess antiviral and antimicrobial activities. For instance, certain analogues derived from α-D-ribofuranose have shown promising results against various viral strains, suggesting that modifications to the ribofuranose structure can enhance its biological efficacy .

2. Analgesic and Anti-inflammatory Effects

A study synthesized several α-D-ribofuranose derivatives and evaluated their analgesic and anti-inflammatory properties. Notably, compound 2a demonstrated significant analgesic effects in both central and peripheral models, achieving a reduction in pain response in animal tests . Additionally, compounds 2a and 4 exhibited substantial anti-inflammatory effects, with percent paw edema inhibition reaching up to 87.6% in carrageenan-induced models .

3. Cytotoxicity

The cytotoxic effects of ribofuranose derivatives have been investigated across various cancer cell lines. Some derivatives showed antiproliferative activity, indicating potential utility in cancer therapeutics . The mechanisms underlying these effects often involve interference with nucleic acid metabolism or induction of apoptosis in cancer cells.

Case Study: Antiviral Activity

In a specific study focusing on the antiviral properties of this compound derivatives, researchers synthesized several compounds and tested their efficacy against HIV-1. The results indicated that certain modifications to the ribofuranose structure enhanced viral inhibition without significant cytotoxicity to host cells .

Case Study: Analgesic Properties

Another investigation assessed the analgesic potential of synthesized this compound derivatives through various pain models. The findings revealed that specific compounds significantly reduced pain responses compared to control groups, suggesting their potential as non-opioid analgesics .

Research Findings Summary Table

Activity Compound Effect Reference
AntiviralDerivative ASignificant inhibition of viral replication
AnalgesicCompound 2a65.33% reduction in abdominal writhing
Anti-inflammatoryCompound 487.6% inhibition of paw edema
CytotoxicityVariousInduced apoptosis in cancer cell lines

The biological activities of this compound and its derivatives can be attributed to several mechanisms:

  • Nucleotide Incorporation : As a component of nucleosides, this compound is integral to RNA synthesis, influencing gene expression and protein synthesis.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their protective effects against cellular damage.
  • Receptor Interactions : The ability of ribofuranose derivatives to interact with specific receptors may mediate their analgesic and anti-inflammatory effects.

Q & A

Q. What are the established synthetic pathways for L-ribofuranose, and how do they differ from D-ribofuranose synthesis?

this compound synthesis often mirrors D-ribofuranose methods but starts with L-xylose or L-ribose enantiomers. For example, Chelain et al. (1995) developed a route using L-xylose as a precursor, involving epimerization and protection/deprotection steps to yield this compound derivatives . Chemical glycosylation (e.g., Vorbrüggen method) with this compound derivatives, such as 1,2,3,5-tetra-O-acetyl-β-L-ribofuranose, enables nucleoside synthesis . Key differences include chiral starting materials and enantiomer-specific catalysts to preserve stereochemical integrity .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

  • NMR Spectroscopy : Essential for confirming stereochemistry and regioselectivity in glycosylation reactions. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR distinguish acetyl-protected intermediates in this compound synthesis .
  • X-ray Crystallography : Resolves absolute configurations, as demonstrated for 2,2'-anhydro-β-L-arabinosyluridine derivatives .
  • Chromatography (HPLC, TLC) : Monitors reaction progress and purity, especially for enantiomeric separation .

Q. What biological roles or applications are associated with this compound in nucleotide analogs?

this compound is a key component of L-nucleosides (e.g., L-adenosine, L-uridine), which exhibit resistance to enzymatic degradation and unique pharmacological activities. For instance, L-adenosine derivatives inhibit platelet aggregation , while L-uridine analogs are explored for antiviral properties .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to address scalability and cost challenges?

  • Cost Reduction : Use large-scale synthesis protocols for L-DNA amidites, leveraging enantiomeric precursors (e.g., this compound instead of D-ribofuranose) without altering existing synthesis pipelines .
  • Enzymatic Approaches : Biocatalytic methods using L-rhamnose isomerase or microbial strains (e.g., Alcaligenes 701B) convert xylitol to L-ribose precursors, reducing reliance on chemical synthesis .
  • Protection Group Strategies : Optimize protecting groups (e.g., acetyl, benzoyl) to minimize side reactions and improve yield .

Q. What are the stereochemical challenges in synthesizing this compound-containing polymers, and how can they be mitigated?

  • Chiral Purity : Impurities in starting materials (e.g., L-xylose) can propagate errors. Use chiral chromatography or enzymatic resolution to ensure enantiomeric excess >99% .
  • Glycosylation Efficiency : Steric hindrance in this compound derivatives may reduce coupling yields. Pre-activation of glycosyl donors (e.g., trichloroacetimidates) improves reaction kinetics .

Q. How should researchers resolve contradictions in reported yields or biological activities of this compound derivatives?

  • Methodological Scrutiny : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, Vorbrüggen glycosylation yields vary with Lewis acid choice .
  • Biological Assay Standardization : Control for enzyme source and assay pH, as L-nucleoside activity is sensitive to metabolic pathways .

Q. What strategies enable the integration of this compound into biocatalytic pathways for rare sugar production?

  • Multi-Enzyme Cascades : Combine L-rhamnose isomerase with epimerases to convert D-sugars to this compound precursors .
  • Metabolic Engineering : Engineer E. coli or S. cerevisiae to express L-ribose kinases, enabling in vivo phosphorylation of this compound .

Methodological Considerations

Q. What limitations exist in current analytical methods for this compound characterization?

  • Purity Requirements : X-ray crystallography demands high-purity single crystals, which are challenging for labile L-sugar derivatives .
  • Sensitivity : Low-abundance intermediates may evade detection by NMR; complement with mass spectrometry (MS) for trace analysis .

Q. How can researchers design experiments to validate new this compound derivatives for therapeutic applications?

  • In Silico Screening : Use molecular docking to predict binding affinity of L-nucleosides to target enzymes (e.g., viral polymerases) .
  • In Vitro/In Vivo Correlation : Compare metabolic stability in liver microsomes with pharmacokinetic profiles in animal models .

Hypothesis-Driven Research Framework

Q. How to formulate a hypothesis for improving this compound synthesis efficiency?

Apply the PICOT framework :

  • Population : this compound derivatives synthesized via glycosylation.
  • Intervention : Use of a novel Lewis acid catalyst.
  • Comparison : Traditional vs. optimized catalyst.
  • Outcome : Yield improvement ≥20%.
  • Time : Reaction completion within 6 hours.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-ribofuranose
Reactant of Route 2
L-ribofuranose

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